REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][N:6]=[C:5](SC)[N:4]=1.[H][H]>[Ni].CO>[CH3:1][O:2][C:3]1[C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][N:6]=[CH:5][N:4]=1
|
Name
|
|
Quantity
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2.2 g
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Type
|
reactant
|
Smiles
|
COC1=NC(=NC=C1C(=O)OC)SC
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Name
|
|
Quantity
|
15 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
ADDITION
|
Details
|
treated with 15 g of fresh Raney nickel under hydrogen overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration
|
Type
|
CUSTOM
|
Details
|
under reduced pressure, purification by flash chromatography (0%-10% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=NC=C1C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |